2-Butanoylbenzoic acid
CAS No.: 19666-03-6
Cat. No.: VC3815718
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19666-03-6 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 2-butanoylbenzoic acid |
| Standard InChI | InChI=1S/C11H12O3/c1-2-5-10(12)8-6-3-4-7-9(8)11(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14) |
| Standard InChI Key | HSUHAUVCDQLYEW-UHFFFAOYSA-N |
| SMILES | CCCC(=O)C1=CC=CC=C1C(=O)O |
| Canonical SMILES | CCCC(=O)C1=CC=CC=C1C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Butanoylbenzoic acid is characterized by a benzoic acid backbone substituted with a butanoyl group (-COCH) at the second carbon position. This configuration is represented by the SMILES notation and the InChIKey . The planar aromatic ring and flexible butanoyl chain contribute to its unique reactivity and solubility profile.
Physicochemical Properties
Key computed and experimental properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 192.21 g/mol | |
| XLogP3 | 1.6 | |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) | |
| Hydrogen Bond Acceptors | 3 (two carbonyl O, one -OH) | |
| Topological Polar Surface Area | 54.4 Ų |
The compound’s moderate lipophilicity (XLogP3 = 1.6) suggests preferential solubility in organic solvents such as chloroform or methanol, analogous to its structural relative 2-benzoylbenzoic acid . Water solubility is estimated to be low, consistent with the 284 mg/L solubility reported for 2-benzoylbenzoic acid at 20°C .
Synthetic Pathways and Methodological Considerations
Plausible Synthesis via Friedel-Crafts Acylation
While no explicit synthetic protocol for 2-butanoylbenzoic acid is documented in the provided sources, its preparation may mirror the Friedel-Crafts acylation of benzene derivatives. For example, 2-benzoylbenzoic acid is synthesized via AlCl-catalyzed condensation of phthalic anhydride with benzene, followed by hydrolysis . Adapting this method, 2-butanoylbenzoic acid could theoretically be synthesized by reacting benzoic acid with butanoyl chloride in the presence of a Lewis acid catalyst:
This reaction would require stringent control of stoichiometry and temperature to minimize side products such as polysubstituted derivatives.
Purification and Characterization
Recrystallization from toluene or cyclohexane, as described for 2-benzoylbenzoic acid , could yield high-purity 2-butanoylbenzoic acid. Analytical techniques such as NMR and IR spectroscopy would confirm the presence of characteristic functional groups (e.g., carbonyl stretches at ~1700 cm).
Functional Properties and Reactivity
Photochemical Behavior
The structural similarity to 2-benzoylbenzoic acid, a known photolabile protecting group for alcohols and thiols , suggests potential applications in light-triggered deprotection. Photolysis of 2-benzoylbenzoate esters in the presence of hydrogen donors (e.g., 2-propanol) or electron donors (e.g., primary amines) regenerates the parent alcohol efficiently . By analogy, 2-butanoylbenzoic acid derivatives may undergo similar photoreactions, with the butanoyl group influencing reaction kinetics and product distribution.
Acid-Base Characteristics
The carboxylic acid moiety (pKa ~3–4) enables salt formation under basic conditions, enhancing aqueous solubility for pharmaceutical or industrial applications. The ortho-substituted ketone may also participate in keto-enol tautomerism, though this requires further investigation.
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